molecular formula C11H12F3NO B1442556 N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine CAS No. 1339894-12-0

N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine

Cat. No. B1442556
M. Wt: 231.21 g/mol
InChI Key: DKWOYLYIZXJBEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxetane derivatives, including N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine, has been a topic of interest in recent years . Various methods have been developed, focusing on the preparation of the ring and further derivatization of preformed oxetane-containing building blocks .


Molecular Structure Analysis

The molecular structure of N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine consists of an oxetane ring, a benzyl group, and a trifluoromethyl group. The oxetane ring is a four-membered cyclic ether .


Chemical Reactions Analysis

Oxetanes, including N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .

Scientific Research Applications

Organocatalytic Asymmetric Cycloaddition

  • N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine is utilized in organocatalytic asymmetric cycloaddition reactions. This process is efficient for constructing structurally diverse spirocyclic oxindoles, which are important in medicinal chemistry (You et al., 2018).

Oxetane Ring-Opening Carbonylation

  • The compound is involved in the cobalt-catalyzed ring-opening carbonylation of cyclic ethers. This method is significant for producing siloxy amides, which have applications in organic synthesis (Tsuji et al., 1989).

Antibacterial Activity

  • N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine derivatives demonstrate potential antibacterial activity. This highlights the compound's relevance in developing new antibacterial agents (Reddy & Prasad, 2021).

Synthesis of Trifluoroethyl Amines and Ketones

  • It is used in the radical-mediated synthesis of trifluoroethyl amines and trifluoromethyl ketones from alkyl iodides. This process is important for generating compounds with potential pharmacological properties (Kim & Kavali, 2002).

Heterogeneous Catalysis

  • The compound finds application in the creation of amide active sites within 2D covalent organic frameworks for efficient heterogeneous catalysis. This application is crucial in the field of green chemistry and sustainable catalytic processes (Li et al., 2019).

Synthesis of Primary Amines

  • It plays a role in the synthesis of sterically hindered primary amines via concurrent tandem photoredox catalysis. This method is valuable for producing complex molecules used in pharmaceuticals and chemical biology (Nicastri et al., 2020).

properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10-4-2-1-3-8(10)5-15-9-6-16-7-9/h1-4,9,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWOYLYIZXJBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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